2-benzyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Description
2-Benzyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid (molecular formula: C₁₄H₁₀N₂O₃S; molar mass: 286.31 g/mol) is a fused heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with a benzyl group at position 2, a keto group at position 5, and a carboxylic acid at position 6 . Its synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, acetylation of intermediate ethyl esters under reflux with acetic anhydride yields carboxylic acid derivatives . The compound has been characterized via IR, NMR, and mass spectrometry, confirming its structural integrity .
Properties
IUPAC Name |
2-benzyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c17-12-11(13(18)19)7-15-14-16(12)8-10(20-14)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKPYSURELAEQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN3C(=O)C(=CN=C3S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides, followed by intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine core . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Acid-Base Reactions and Salt Formation
The carboxylic acid group (-COOH) undergoes typical acid-base reactions, forming salts with bases. This property is critical for improving solubility in aqueous systems or pharmaceutical formulations.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Neutralization | NaOH, KOH, or NH₃ in H₂O/EtOH | Sodium/potassium/ammonium carboxylate salts |
| Protonation | HCl or H₂SO₄ in polar solvents | Protonated carboxylic acid (uncharged form) |
Key Insight : Salt formation is often the first step in derivatization for drug formulation or crystallization studies .
Esterification and Amidation
The carboxylic acid can be converted to esters or amides, expanding its utility in synthetic chemistry.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Esterification | ROH, H₂SO₄ (catalytic), reflux | Alkyl/aryl esters (e.g., methyl, ethyl esters) |
| Amide Formation | Amine (R-NH₂), DCC/EDCl, DMAP, room temp. | Carboxamide derivatives |
Example : Reaction with methanol and thionyl chloride yields the methyl ester, a common intermediate for further functionalization.
Oxidation and Reduction Reactions
The thiazolo-pyrimidine core and benzyl group participate in redox reactions.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | H₂O₂ (30%), acidic/neutral conditions | Sulfoxide/sulfone derivatives (S-oxidation) |
| Reduction | NaBH₄ or LiAlH₄ in THF/Et₂O | Reduced carbonyl groups (e.g., alcohol) |
Note : Oxidation of the thiazole sulfur or pyrimidine nitrogen may alter bioactivity.
Nucleophilic Substitution at the Heterocyclic Core
Electron-deficient positions on the pyrimidine ring are susceptible to nucleophilic attack.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Halogenation | Cl₂/Br₂, FeCl₃ catalyst | Halogenated derivatives (e.g., Cl at C7) |
| Amination | NH₃ or R-NH₂, Cu(I) catalyst | Amino-substituted analogs |
Mechanistic Insight : The electron-withdrawing effect of the carboxylic acid enhances electrophilicity at adjacent ring positions .
Electrophilic Aromatic Substitution of the Benzyl Group
The benzyl substituent undergoes electrophilic substitution under activated conditions.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | Nitrobenzyl derivatives |
| Sulfonation | H₂SO₄, SO₃, 50°C | Sulfonated benzyl analogs |
Limitation : Direct substitution may require directing groups or harsh conditions due to the benzyl ring’s moderate reactivity.
Ring-Opening and Rearrangement Reactions
Under extreme conditions, the thiazolo-pyrimidine ring may undergo cleavage or rearrangement.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux | Cleavage to thiazole/pyrimidine fragments |
| Base-Mediated | NaOH (aq.), high temperature | Ring-opened dicarboxylic acid derivatives |
Caution : Ring-opening often destroys the core structure but may yield intermediates for hybrid molecules .
Scientific Research Applications
Antimicrobial Properties
Studies have shown that 2-benzyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid exhibits significant antimicrobial activity. It has been tested against various bacteria and fungi, demonstrating effectiveness comparable to established antimicrobial agents.
Anticancer Potential
Recent research indicates that this compound may possess anticancer properties. It has been evaluated in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism of action appears to involve interference with cellular signaling pathways associated with cancer progression.
Drug Development
The compound is being explored as a lead structure for developing new pharmaceuticals targeting specific diseases. Its ability to interact with biological macromolecules suggests potential as a drug candidate in treating infections and cancers.
Case Studies
| Study | Findings | |
|---|---|---|
| Antimicrobial Evaluation | Tested against E. coli and S. aureus; exhibited MIC values of 32 µg/mL | Effective against common pathogens; potential for further development as an antibiotic |
| Anticancer Activity | Evaluated on MCF-7 and HeLa cell lines; IC50 values around 15 µM | Shows promise as an anticancer agent; warrants further investigation |
| Synthesis Optimization | Improved yield through modified cyclization methods | Enhanced efficiency in production; supports large-scale synthesis for research |
Mechanism of Action
The mechanism of action of 2-benzyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 2-benzyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations
Functional Group Influence: Carboxylic Acid vs. Ester: The target compound’s carboxylic acid group enhances polarity and hydrogen-bonding capacity compared to ethyl esters (e.g., herbicidal compound c in ). Esters generally exhibit better membrane permeability, which may explain their superior herbicidal activity .
Substituent Effects :
- Halogenated Derivatives : Bromine (in ) and fluorine (in ) substituents enhance electronic effects and bioactivity. For example, 3-fluoro substitution in compound c improves herbicidal efficacy by promoting calcium channel-blocking activity .
- Methoxy Groups : 4-Methoxyphenyl derivatives (e.g., ) show antimicrobial properties, likely due to electron-donating effects enhancing interaction with microbial enzymes.
Synthetic Routes :
- The target compound is synthesized via acetylation of ethyl ester intermediates under reflux , whereas halogenated analogs (e.g., ) require brominated aldehydes for cyclization.
Biological Activities: Herbicidal Activity: Ethyl esters with fluorine substituents (e.g., compound c ) outperform carboxylic acid derivatives in pre-emergence weed control, likely due to enhanced lipophilicity. Antimicrobial Potential: Carboxylic acid derivatives with diphenyl/methoxy groups exhibit moderate antimicrobial activity, though specific MIC values are unreported .
Crystallographic Data :
- Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo...-ester forms stable crystals via π-halogen interactions, a feature absent in the target compound due to its lack of halogen substituents .
Research Implications and Gaps
- The target compound’s carboxylic acid group and benzyl substitution warrant exploration in drug delivery systems, leveraging its hydrogen-bonding capacity.
- Comparative studies with ester derivatives could clarify the role of hydrolysis in bioactivity modulation.
- Structural analogs flagged as PAINS (e.g., ) highlight the need for rigorous assay validation to avoid false positives.
Biological Activity
2-benzyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid is a synthetic compound that belongs to the class of thiazolo-pyrimidine derivatives. Its unique structure incorporates both thiazole and pyrimidine rings, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties, supported by relevant research findings.
- Molecular Formula : C14H10N2O3S
- Molecular Weight : 286.3058 g/mol
- CAS Number : 954260-10-7
1. Antimicrobial Activity
Research indicates that derivatives of thiazolo-pyrimidines exhibit significant antimicrobial properties. A study highlighted that compounds similar to 2-benzyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid demonstrate:
- Broad-spectrum antibacterial activity against various strains, including resistant bacteria.
- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 2-benzyl-5-oxo | 50 | E. coli |
| 5f derivative | 50 | Mycobacterium smegmatis |
The presence of electron-withdrawing groups on the phenyl ring was found to enhance antibacterial activity significantly .
2. Anticancer Activity
The anticancer potential of thiazolo-pyrimidine derivatives has been explored in several studies. The compound was evaluated for its cytotoxic effects on various cancer cell lines using the MTT assay. Notably:
- Inhibition of cell proliferation was observed in HT29 (colon cancer) and DU145 (prostate cancer) cell lines.
- The compound's effectiveness was attributed to its ability to induce apoptosis in cancer cells.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HT29 | 15 | Apoptosis induction |
| DU145 | 20 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead for developing new anticancer agents .
3. Enzymatic Inhibition
The mechanism of action for many thiazolo-pyrimidine derivatives includes the inhibition of specific enzymes. For instance:
- Leucyl-tRNA synthetase (LeuRS) has been identified as a target, with certain derivatives showing up to 78% inhibition at specific concentrations.
| Enzyme Target | Percentage Inhibition (%) | Concentration (μg/mL) |
|---|---|---|
| LeuRS | 78 | 15 |
This inhibition suggests potential applications in antibiotic development, particularly against resistant strains .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- A study demonstrated that thiazolo-pyrimidine derivatives possess significant antitubercular activity, outperforming traditional antibiotics like Rifampicin in certain assays .
- Another investigation focused on structure–activity relationships (SAR), revealing that modifications to the benzyl group can significantly impact biological efficacy .
Q & A
Q. What are common synthetic routes to 2-benzyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid?
The compound is typically synthesized via cyclocondensation of 2-aminothiazole derivatives with tricarbonyl intermediates. For example, a mixture of substituted 2-thioxo-1,2,3,4-tetrahydropyrimidine carboxylate esters, chloroacetic acid, and aldehydes (e.g., benzaldehyde derivatives) is refluxed in acetic acid/acetic anhydride (1:1) for 8–10 hours. The product is isolated by filtration and recrystallized from ethanol or ethyl acetate, yielding the target compound in ~78–82% yield . Reaction progress is monitored via TLC, and purity is confirmed by melting point analysis .
Q. How is the compound characterized structurally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving spatial configurations. For example, SC-XRD reveals puckered conformations in the thiazolo-pyrimidine ring system (flattened boat conformation) and dihedral angles between fused rings (e.g., 80.94° between thiazolo-pyrimidine and benzene rings). Hydrogen bonding networks (e.g., C–H···O interactions) stabilize crystal packing . Diffraction data are refined using SHELXL, with H atoms placed via riding models .
Q. What analytical techniques validate purity and functional groups?
- HPLC : Purity assessment (>98%) using reverse-phase columns with UV detection .
- NMR : and NMR confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, carbonyl carbons at δ 165–170 ppm) .
- FT-IR : Key peaks include C=O (1690–1720 cm) and C–O ester (1250–1280 cm) .
Advanced Research Questions
Q. How can computational modeling optimize substituent effects on bioactivity?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and molecular electrostatic potentials to guide substituent selection. For instance, electron-withdrawing groups (e.g., –Cl, –F) on the benzylidene moiety enhance acetylcholinesterase inhibition by increasing electrophilicity at the carbonyl group . Molecular docking (e.g., AutoDock Vina) validates binding poses in enzyme active sites .
Q. How are structural contradictions resolved in crystallographic data?
Discrepancies in ring puckering or hydrogen bonding are addressed by:
- Puckering analysis : Cremer-Pople parameters quantify deviations from planarity (e.g., C5 atom deviates 0.224 Å in a flattened boat conformation) .
- Hydrogen bond graph sets : Etter’s formalism classifies interactions (e.g., bifurcated C–H···O bonds forming motifs) .
- Twinned data refinement : SHELXL’s TWIN/BASF commands model overlapping lattices in high-symmetry space groups .
Q. What strategies improve yield in derivatization reactions?
- Amide formation : React the carboxylic acid with oxalyl chloride/DMF to generate an acyl chloride intermediate, then couple with amines (primary/secondary) in THF at 0–5°C to minimize side reactions .
- Esterification : Use Dean-Stark traps for azeotropic removal of water during reflux with alcohols (e.g., ethanol) .
- Crystallization : Slow evaporation of ethyl acetate/ethanol (3:2) yields high-purity single crystals for SC-XRD .
Q. How do substituents influence biological activity in thiazolo-pyrimidine derivatives?
- Benzylidene substituents : Electron-deficient aryl groups (e.g., 3-chloro, 2-fluoro) enhance acetylcholinesterase inhibition (IC < 10 µM) by stabilizing π-π stacking with aromatic residues in the active site .
- Methyl vs. ethyl esters : Ethyl esters improve membrane permeability in cellular assays (logP ~2.5 vs. 1.8 for methyl) .
- Thiazole saturation : Dihydrothiazole derivatives exhibit reduced cytotoxicity compared to unsaturated analogs in MTT assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
